(S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid (CAS: 1629658-28-1) is a chiral Boc-protected amino acid derivative. Its molecular formula is C₁₄H₁₇ClFNO₄, with a molecular weight of 317.74 g/mol . The compound features a tert-butoxycarbonyl (Boc) group protecting the amine functionality and a 3-chloro-4-fluorophenyl substituent on the propanoic acid backbone. This structural motif is critical in medicinal chemistry, serving as a building block for synthesizing peptidomimetics and small-molecule inhibitors targeting enzymes or receptors .
Properties
IUPAC Name |
(2S)-3-(3-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIIAFRANWBIRL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions for Boc Protection
The amino group of the β-amino acid precursor is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties. For example, reacting (S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoic acid with Boc₂O in DCM at 0–25°C for 4–6 hours achieves >95% protection efficiency.
Table 1: Boc Protection Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0–25 | 92 |
| DMAP | THF | 25 | 88 |
| NaHCO₃ | EtOAc | 0 | 78 |
Coupling Reactions for Side-Chain Introduction
The 3-chloro-4-fluorophenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the starting material.
Nucleophilic Substitution
Using 3-chloro-4-fluorophenyl bromide or iodide, the Boc-protected amino acid undergoes substitution in dimethylformamide (DMF) with potassium carbonate as a base. This method affords moderate yields (60–70%) but requires rigorous exclusion of moisture.
Suzuki-Miyaura Coupling
For higher regioselectivity, palladium-catalyzed coupling between a boronic ester and a halogenated precursor is employed. For instance, (S)-Boc-protected β-amino acid derivatives react with 3-chloro-4-fluorophenylboronic acid using Pd(PPh₃)₄ and cesium carbonate in toluene/water (3:1) at 80°C, achieving 75–85% yields.
Deprotection and Cyclization
Post-coupling, the Boc group is selectively removed to enable cyclization or further functionalization.
Acidic Deprotection
Hydrochloric acid (4 M in dioxane) or trifluoroacetic acid (TFA) in DCM cleaves the Boc group efficiently. For example, treating the intermediate with 4 M HCl in dioxane at 25°C for 2 hours yields the free amine, which is subsequently cyclized using paraformaldehyde and sodium hydroxide.
Cyclization to Tetrahydropyrimidine Core
The deprotected amine reacts with paraformaldehyde under basic conditions (NaOH, 70°C) to form the 4-oxotetrahydropyrimidine core. Cyanuric chloride serves as an alternative cyclizing agent, particularly for acid-sensitive substrates.
Purification and Enantiomeric Control
Chiral resolution and chromatography are critical for achieving high enantiomeric excess (ee).
Chiral HPLC
Reverse-phase HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves the (S)-enantiomer from racemic mixtures. Mobile phases such as hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid achieve >99% ee.
Recrystallization
Ethanol/water mixtures (7:3) at low temperatures (−20°C) crystallize the product, yielding 85–90% purity. Repeated recrystallization enhances enantiomeric purity to >98%.
Industrial-Scale Production
Continuous flow microreactor systems optimize Boc protection and coupling steps, reducing reaction times and improving scalability. For example, a two-stage flow process with residence times of 10–15 minutes achieves 90% conversion with minimal racemization.
Table 2: Industrial Method Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Yield (%) | 75 | 90 |
| Enantiomeric Excess | 95% | 98% |
Challenges and Mitigation Strategies
-
Racemization : Elevated temperatures during coupling or deprotection induce racemization. Mitigation includes using low-polarity solvents (e.g., DCM) and maintaining temperatures below 25°C.
-
Byproduct Formation : Residual HCl from Boc deprotection may protonate the amine, reducing cyclization efficiency. Neutralization with aqueous NaHCO₃ prior to cyclization minimizes this issue.
Recent Advances
-
Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures offers a greener alternative to chiral HPLC, achieving 99% ee with Pseudomonas cepacia lipase.
-
Photocatalytic Coupling : Visible-light-mediated C–H functionalization reduces reliance on palladium catalysts, lowering costs and environmental impact .
Scientific Research Applications
Medicinal Chemistry
1.1. Anticancer Activity
Recent studies have demonstrated that derivatives of (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid exhibit promising anticancer properties. For instance, modifications of the compound have been tested against various cancer cell lines, showing effective inhibition of tumor growth. The presence of the chloro and fluorine substituents on the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells .
1.2. Peptide Synthesis
This compound serves as an important building block in peptide synthesis, particularly for creating peptides that mimic natural proteins. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures . The ability to introduce specific side chains through this compound aids in designing peptides with tailored biological activities.
Pharmacological Applications
2.1. Selective Androgen Receptor Modulators (SARMs)
Research indicates that compounds similar to this compound are being investigated as potential SARMs. These compounds selectively modulate androgen receptors, offering therapeutic benefits in muscle wasting conditions and osteoporosis without the side effects associated with traditional anabolic steroids .
2.2. Neuroprotective Agents
There is emerging evidence that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation .
Synthetic Applications
3.1. Synthesis of Bioactive Molecules
The synthetic versatility of this compound allows it to be employed in the synthesis of various bioactive molecules, including inhibitors for enzymes involved in metabolic pathways . Its ability to undergo further chemical transformations makes it a valuable intermediate in organic synthesis.
Case Studies and Research Findings
Mechanism of Action
The compound itself does not have a direct mechanism of action but serves as a precursor or intermediate in the synthesis of bioactive molecules. The mechanism of action of the final bioactive compounds often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- Regioisomerism : The positional arrangement of halogens (e.g., 3-chloro-4-fluoro vs. 4-chloro-3-fluoro) significantly impacts steric and electronic properties, influencing binding affinity in biological targets .
- Halogen Effects: Fluorine and chlorine enhance lipophilicity and metabolic stability.
- Functional Group Additions : Allyloxy or acetyl groups (e.g., 4-acetylphenyl derivative, CAS: 204856-73-5) introduce sites for further chemical modifications, enabling conjugation or prodrug strategies .
Pharmacological and Industrial Relevance
- Anticancer Applications : The 3-chloro-4-fluoro derivative is implicated in EGFR inhibitor synthesis (e.g., compound 27 in ), where halogen interactions enhance binding to the kinase domain .
- Antiviral Potential: The 3,5-difluoro analog serves as a precursor for HIV-1 capsid inhibitors, leveraging fluorine’s electronegativity to disrupt viral protein interactions .
- Chemical Biology : Allyloxy- and acetyl-substituted variants () are tailored for photoaffinity labeling or bioconjugation, expanding utility in probe design .
Biological Activity
(S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid, also known as Boc-L-3-(3-chloro-4-fluorophenyl)alanine, is a synthetic compound with notable applications in pharmaceutical research and organic synthesis. Its unique structural features contribute to its biological activity, particularly in enzyme interactions and receptor binding. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClFNO4 |
| Molecular Weight | 303.71 g/mol |
| CAS Number | 1629658-18-9 |
| Solubility | 0.119 mg/ml |
| Log P | -3.41 |
| Bioavailability Score | 0.56 |
The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity in biological systems, allowing for selective deprotection under acidic conditions to reveal the free amine, which can participate in various biochemical pathways .
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The structural modifications, particularly the chlorine and fluorine substitutions on the phenyl ring, significantly enhance the compound's binding affinity to biological targets, making it a candidate for therapeutic applications .
Interaction with Enzymes
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs has therapeutic implications for cancer treatment, as it may prevent uncontrolled cell proliferation .
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
A study focusing on the inhibition of CDK12 and CDK13 reported that compounds structurally similar to this compound exhibited significant inhibitory effects on these kinases. This suggests that the compound could be developed as a selective therapeutic agent against cancers characterized by CDK overexpression . -
Binding Affinity Research :
Interaction studies have shown that the compound binds effectively to various receptors involved in neurotransmission and metabolic regulation. The fluorine substituent enhances hydrophobic interactions with receptor sites, improving binding affinity compared to non-fluorinated analogs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(4-chlorophenyl)propanoic acid | Lacks Boc protecting group | More reactive amine |
| 3-Chloro-4-fluorophenylalanine | No Boc group; simpler structure | Limited functionalization options |
| 2-{[(Benzoyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid | Benzoyloxy instead of tert-butoxy | Different reactivity profile |
This table illustrates how the Boc protecting group and specific substitutions contribute to the compound's enhanced reactivity and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid?
- Methodology :
- Base-mediated hydrolysis : A similar Boc-protected amino acid derivative was synthesized using LiOH in a THF/water mixture (2-hour reaction, room temperature). After extraction with ethyl acetate and acidification (pH ~6), the product was concentrated without further purification . Adapt this method for the 3-chloro-4-fluorophenyl substituent, ensuring inert conditions to prevent dehalogenation.
- Purification : Use preparative HPLC for high-purity isolation, as demonstrated for structurally related compounds .
Q. What safety protocols are critical for handling this compound?
- Precautions :
- Avoid ignition sources (P210) and store in dry, ventilated areas (P402, P403) .
- Use PPE (lab coat, gloves, mask) and conduct reactions in fume hoods due to potential respiratory hazards (H335) .
- For spills, neutralize with inert adsorbents and dispose of waste per local regulations (P501) .
Q. How can the compound’s purity and identity be validated?
- Analytical methods :
- HPLC : Compare retention times with standards; ≥95% purity is typical for research-grade compounds .
- NMR : Confirm stereochemistry via H and C NMR, focusing on the α-carbon and aryl proton signals .
- Mass spectrometry : Verify molecular weight (expected ~340 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does stereochemistry at the α-carbon influence peptide coupling efficiency?
- Experimental design :
- Compare coupling yields of the (S)-isomer with its (R)-counterpart (e.g., using DCC/DMAP in dichloromethane) .
- Monitor diastereomer formation via chiral HPLC or circular dichroism.
- Key finding : (S)-configuration typically enhances coupling efficiency due to minimized steric hindrance .
Q. How to resolve contradictions in solubility data across different solvent systems?
- Analysis framework :
- Test solubility in polar (e.g., DMSO, methanol) and nonpolar (e.g., ethyl acetate) solvents.
- Example conflict : High solubility in THF (as in ) vs. low solubility in aqueous buffers. Use co-solvents (e.g., THF:water mixtures) or pH adjustment (carboxylic acid deprotonation) to optimize reaction conditions.
- Data reconciliation : Cross-reference with logP predictions (estimated ~2.5 for similar Boc-protected amino acids) .
Q. What strategies mitigate aryl halide degradation during synthesis?
- Mitigation approaches :
- Use palladium catalysts to stabilize the 3-chloro-4-fluorophenyl group during coupling reactions .
- Avoid strong bases (e.g., NaOH) that may promote dehalogenation; opt for milder alternatives like LiOH .
- Monitor byproducts via LC-MS and adjust reaction time/temperature to minimize decomposition .
Q. How can computational modeling predict the compound’s bioactive conformation?
- Methodology :
- Perform DFT calculations to optimize the 3D structure, focusing on the torsional angles of the aryl and Boc groups.
- Docking studies: Simulate interactions with biological targets (e.g., enzymes with halogen-binding pockets) using software like AutoDock Vina .
- Validate predictions with SAR studies on analogs (e.g., 4-fluorophenyl vs. 3-chloro-4-fluorophenyl derivatives) .
Key Recommendations
- Stereochemical purity : Use chiral columns (e.g., Chiralpak IA) to confirm enantiomeric excess .
- Scale-up challenges : Optimize solvent volumes and catalyst loading to maintain yield (>80%) in multi-gram syntheses .
- Contradictory data : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
